molecular formula C13H21N B13282443 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline

2,4-dimethyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13282443
M. Wt: 191.31 g/mol
InChI Key: XBGHHISNRYZCKS-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics of 2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline

This compound is an aromatic organic compound. Its systematic IUPAC name clearly defines its molecular structure. The parent molecule is aniline (B41778), which is a benzene (B151609) ring substituted with an amino group (-NH2). In this specific compound, the aniline is further substituted at three positions: two methyl groups (-CH3) are located at positions 2 and 4 of the benzene ring, and a 3-methylbutan-2-yl group is attached to the nitrogen atom of the amino group. This N-alkylation makes it a secondary amine.

The presence of the bulky and branched 3-methylbutan-2-yl group (also known as a sec-isoamyl group) attached to the nitrogen atom, in addition to the two methyl groups on the aromatic ring, results in significant steric hindrance around the amino group. This steric bulk is a key structural feature that influences the chemical reactivity and physical properties of the molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1019617-91-4
Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Canonical SMILES CC1=CC=C(NC(C)C(C)C)C(C)=C1 nih.gov
InChI InChI=1S/C13H21N/c1-9(2)12(5)14-13-7-6-10(3)8-11(13)4/h6-9,12,14H,1-5H3 nih.gov

Contextualization within Substituted Anilines and Hindered Amine Chemistry

Substituted anilines are a broad class of compounds that are fundamental building blocks in organic synthesis. They serve as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. The specific properties and reactivity of a substituted aniline are determined by the nature and position of the substituents on the aromatic ring and the nitrogen atom.

This compound falls into the sub-category of sterically hindered anilines. Hindered amines are characterized by the presence of bulky substituent groups near the nitrogen atom. This steric crowding can have several important consequences:

Modulation of Reactivity: The steric bulk can hinder the approach of reactants to the nitrogen atom, thereby influencing its nucleophilicity and basicity. This can lead to selective reactions at other positions of the molecule.

Stabilization of Reactive Species: The steric hindrance can provide kinetic stabilization to reactive intermediates or metallic complexes, making them easier to handle and study.

Influence on Conformational Preferences: The bulky groups can restrict the rotation around chemical bonds, leading to specific and well-defined three-dimensional structures.

The synthesis of sterically hindered anilines often requires specific synthetic strategies to overcome the challenge of introducing bulky groups in proximity to each other. Common methods include the N-alkylation of a corresponding aniline precursor or the amination of a suitably substituted aromatic compound. For instance, the synthesis of N-alkylanilines can be achieved through reactions of anilines with alcohols catalyzed by transition metal complexes.

Overview of Academic Research Avenues for this compound

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for academic and industrial research. The primary area of interest for this compound lies in its utility as a synthetic intermediate or building block.

Potential Research Applications:

Medicinal Chemistry: Substituted anilines are prevalent scaffolds in many drug molecules. The unique substitution pattern of this compound could be exploited to synthesize novel bioactive compounds. The steric hindrance can be a tool to fine-tune the pharmacological properties of a drug candidate, such as its selectivity for a particular biological target or its metabolic stability.

Agrochemicals: Many herbicides, pesticides, and fungicides contain substituted aniline moieties. This compound could serve as a precursor for the development of new agrochemicals with improved efficacy or environmental profiles.

Materials Science: Hindered amines are known for their application as light stabilizers in polymers, where they are referred to as Hindered Amine Light Stabilizers (HALS). Although the specific utility of this compound as a HALS has not been detailed, its structural similarity to other hindered amines suggests potential in this area.

Ligand Synthesis for Catalysis: The sterically hindered nitrogen atom could be incorporated into more complex ligand structures for transition metal catalysis. The steric bulk of the ligand can have a profound impact on the activity and selectivity of the metal catalyst in various organic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,4-dimethyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-9(2)12(5)14-13-7-6-10(3)8-11(13)4/h6-9,12,14H,1-5H3

InChI Key

XBGHHISNRYZCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C(C)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies

General Approaches for N-Alkylation of Anilines Leading to 2,4-Dimethyl-N-(3-methylbutan-2-yl)aniline

The formation of this compound can be achieved through several general N-alkylation methods. One of the most direct and common approaches is reductive amination . This "one-pot" reaction involves the condensation of 2,4-dimethylaniline (B123086) with 3-methylbutan-2-one to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is highly versatile and avoids the issues of over-alkylation often encountered with direct alkylation using alkyl halides. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the ketone. masterorganicchemistry.com

Another significant strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology . In this approach, a catalyst, typically based on a transition metal, facilitates the temporary removal of hydrogen from an alcohol (in this case, 3-methylbutan-2-ol), converting it to the corresponding ketone (3-methylbutan-2-one). This ketone then reacts with 2,4-dimethylaniline to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final N-alkylated aniline (B41778), regenerating the catalyst in the process. rsc.org This method is considered a green chemistry approach as the only byproduct is water.

The Leuckart reaction and its variations offer a classical method for the reductive amination of ketones. wikipedia.org This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.org While traditionally used for producing primary amines from ketones, modifications can adapt it for the synthesis of secondary amines.

Below is a comparative table of these general N-alkylation approaches.

Method Reactants Key Reagents/Catalysts Advantages Disadvantages
Reductive Amination2,4-Dimethylaniline, 3-Methylbutan-2-oneNaBH3CN, NaBH(OAc)3, H2/CatalystGood yields, avoids over-alkylation, one-pot procedureUse of stoichiometric and sometimes toxic hydrides
Borrowing Hydrogen2,4-Dimethylaniline, 3-Methylbutan-2-olTransition metal catalysts (e.g., Ru, Ir, Pd)Atom-economical, water is the only byproductOften requires high temperatures and precious metal catalysts
Leuckart-type Reaction2,4-Dimethylaniline, 3-Methylbutan-2-oneFormic acid or its derivatives (e.g., ammonium formate)Inexpensive reagentsHigh reaction temperatures, potential for side products

Precursor Synthesis and Derivatization

The successful synthesis of the target molecule is contingent on the availability and purity of its precursors: 2,4-dimethylaniline and a suitable C5 alkylating agent, typically derived from 3-methylbutan-2-one.

Synthesis of 2,4-Dimethylaniline Derivatives

2,4-Dimethylaniline, also known as 2,4-xylidine, is a crucial aromatic amine intermediate. nih.gov A common industrial synthesis involves the nitration of m-xylene to produce a mixture of nitro isomers, followed by the separation and subsequent reduction of 2,4-dimethylnitrobenzene. The reduction can be achieved catalytically using hydrogen gas with a palladium-on-carbon catalyst or through chemical reducing agents like iron in an acidic medium.

Another method is the direct amination of m-xylene. For instance, a process using hydroxylamine hydrochloride as the amino source in the presence of a soluble vanadium salt catalyst in an acetic acid-water medium has been reported. researchgate.net This method offers a more direct route to the desired product.

Alkylation of 2,4-dimethylaniline itself can lead to various derivatives. For example, reaction with 1,2-dibromoethane can produce N,N'-bis(2,4-dimethylphenyl)piperazine. spbu.ru

Synthesis of 3-Methylbutan-2-amine and its Precursors (e.g., from 3-methylbutan-2-one)

The alkylating fragment, 3-methylbutan-2-yl, is introduced from a suitable precursor. The most common starting material is 3-methylbutan-2-one. The synthesis of 3-methylbutan-2-amine from this ketone is a key step if direct alkylation with the amine is desired.

Reductive amination is a primary method for this conversion. The reaction of 3-methylbutan-2-one with ammonia in the presence of a reducing agent such as hydrogen and a nickel catalyst, or a hydride reagent, yields 3-methylbutan-2-amine.

The Leuckart reaction provides a classic alternative. By heating 3-methylbutan-2-one with ammonium formate or formamide, 3-methylbutan-2-amine can be synthesized. wikipedia.orgntnu.no The reaction proceeds through the formation of the N-formyl derivative, which is subsequently hydrolyzed to the primary amine. semanticscholar.org

The prompt's reference to the "Fischer reaction" for synthesizing this amine from the ketone is likely a misnomer, as the Fischer indole (B1671886) synthesis converts phenylhydrazones into indoles and does not produce simple aliphatic amines.

Advanced Catalytic Methods in the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium and copper-based catalysts are at the forefront of C-N bond formation reactions.

Palladium-Catalyzed Coupling Reactions (e.g., transfer hydrogenation of intermediates)

Palladium complexes are highly effective catalysts for the N-alkylation of anilines with alcohols via the borrowing hydrogen mechanism. rsc.org This process involves the palladium-catalyzed dehydrogenation of the alcohol to an aldehyde or ketone, which then forms an imine with the aniline. rsc.org The palladium hydride species, formed during the initial dehydrogenation, then reduces the imine to the final product. rsc.org This catalytic cycle is highly efficient and can be applied to a wide range of anilines and alcohols, including more challenging secondary alcohols. acs.org For the synthesis of this compound, a palladium catalyst would facilitate the reaction between 2,4-dimethylaniline and 3-methylbutan-2-ol. rsc.orgacs.org

The following table summarizes representative conditions for palladium-catalyzed N-alkylation of anilines.

Catalyst System Amine Alcohol Base/Additive Solvent Temperature (°C) Yield (%)
Pd/Fe2O3AnilineBenzyl alcoholNoneNone160>99
PdCl2/dppeAniline1-PhenylethanolNoneNone13092

Data is for illustrative purposes based on similar reactions.

Copper-Catalyzed Oxidative Cross-Coupling Methods

Copper catalysts offer a more economical alternative to palladium for N-alkylation reactions. rsc.org Copper-catalyzed N-alkylation of anilines with alcohols has been developed, often proceeding through a similar hydrogen borrowing mechanism. semanticscholar.org Various copper salts and complexes, such as copper(II) acetate (Cu(OAc)2), copper(II) chloride (CuCl2), and copper-chromite, have been shown to be effective. semanticscholar.org These reactions can be performed with both primary and secondary alcohols. sioc-journal.cnresearchgate.net

The reaction of 2,4-dimethylaniline with 3-methylbutan-2-ol in the presence of a suitable copper catalyst would provide a direct route to the target compound. These reactions may require a base and are typically carried out at elevated temperatures.

Hydroamination Strategies for Related Hindered Amines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical route for the synthesis of amines. However, when applied to sterically hindered amines, significant challenges arise due to non-bonded interactions that can impede the approach of the amine to the unsaturated substrate and the catalyst. The synthesis of heavily substituted anilines, such as this compound, requires overcoming the steric bulk from both the aniline and the alkyl fragments.

Strategies to facilitate the hydroamination of hindered amines often involve specialized catalytic systems. Catalysts based on rare-earth metals (e.g., lanthanides) have shown utility in intramolecular hydroaminations, but intermolecular reactions with hindered substrates remain a challenge. Late transition metals, such as rhodium and ruthenium, have also been employed in catalytic systems designed to tolerate greater steric bulk. For instance, rhodium-catalyzed hydroaminomethylation has been accelerated through a cooperative effect with a co-catalyst to increase reactivity for hindered amines. These methods often require careful tuning of ligands and reaction conditions to achieve viable yields. The general principle involves activating the unsaturated partner (e.g., an alkene) toward nucleophilic attack by the amine, a process that is sterically sensitive.

Stereoselective Synthesis and Chiral Resolution of this compound

The structure of this compound contains a single stereocenter at the 2-position of the 3-methylbutan-2-yl group. Consequently, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. The primary strategies include utilizing a chiral starting material, employing an asymmetric catalytic reaction, or using a chiral auxiliary to direct stereochemistry.

A straightforward approach to obtaining a specific enantiomer of the target compound is to begin with an enantiomerically pure starting material. In this case, the chirality originates from the sec-amylamine portion of the molecule. The synthesis can be achieved by coupling a 2,4-dimethylaniline precursor with a chiral source of 3-methylbutan-2-amine.

For example, enantiomerically pure (S)-3-methylbutan-2-amine is a commercially available chiral building block. nih.govrug.nl This chiral amine can be coupled with a suitable 2,4-dimethylphenyl electrophile, such as 2,4-dimethylbromobenzene or 2,4-dimethyliodobenzene, through a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is particularly well-suited for this transformation, as modern catalyst systems with sterically hindered phosphine ligands are effective for coupling bulky secondary amines with aryl halides. wikipedia.orgorganic-chemistry.org

Reaction Scheme:

2,4-dimethylbromobenzene + (S)-3-methylbutan-2-amine → (S)-2,4-dimethyl-N-(3-methylbutan-2-yl)aniline

This method directly installs the desired stereocenter with its configuration determined by the starting amine.

An alternative to using a pre-existing chiral center is to create it during the synthesis through an asymmetric reaction. A highly effective method for preparing chiral amines is the asymmetric hydrogenation of a prochiral imine. acs.org For the synthesis of this compound, this would involve a two-step sequence:

Imine Formation: Condensation of 2,4-dimethylaniline with 3-methyl-2-butanone (isopropyl methyl ketone) yields the corresponding prochiral N-arylimine.

Asymmetric Hydrogenation: The C=N bond of the imine is then hydrogenated using a chiral transition metal catalyst.

This approach has been successfully applied to a wide range of sterically hindered imines. acs.org Catalysts based on iridium, rhodium, and palladium, complexed with chiral phosphine ligands (e.g., derivatives of BINAP, SEGPHOS, or P-stereogenic phosphines), have demonstrated high catalytic activities and excellent enantioselectivities (often >95% ee). researchgate.net The success of this reaction hinges on the ability of the chiral ligand to effectively differentiate between the two prochiral faces of the imine during the hydride transfer step.

Below is a table summarizing typical catalyst performance for the asymmetric hydrogenation of hindered N-aryl imines, which serves as a model for the synthesis of the target compound.

Catalyst SystemLigand TypeTypical SubstrateH₂ Pressure (atm)Enantiomeric Excess (ee)
[Ir(COD)Cl]₂ / LigandChiral Spiro Phosphine-OxazolineN-Aryl Ketimine50>98%
Pd(OAc)₂ / LigandBulky Biaryl Phosphine (DTBM-SEGPHOS)N-Tosyl Ketimine1-40>99%
Rh(COD)₂BF₄ / LigandDiphosphine (e.g., TangPhos)N-Aryl Ketimine20>95%

Diastereoselective methods rely on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the formation of a new stereocenter, and is subsequently removed.

A prominent example is the use of Ellman's auxiliary, tert-butanesulfinamide. osi.lvyale.edu The synthesis of the target amine using this method would proceed as follows:

Condensation: Reaction of enantiopure (R)- or (S)-tert-butanesulfinamide with 3-methyl-2-butanone to form a chiral N-sulfinyl imine.

Diastereoselective Addition: Addition of a 2,4-dimethylphenyl organometallic reagent (e.g., (2,4-dimethylphenyl)magnesium bromide or (2,4-dimethylphenyl)lithium) to the sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, leading to a highly diastereoselective nucleophilic addition.

Auxiliary Cleavage: Removal of the sulfinyl group by treatment with acid (e.g., HCl in an alcohol solvent) to afford the free chiral amine.

This methodology is known for its reliability, broad substrate scope, and the high diastereoselectivities achieved, which directly translate to high enantiomeric purity in the final product after auxiliary removal. osi.lvyale.edu

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, scalable process requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

For routes involving Buchwald-Hartwig amination , key optimization parameters include:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst and phosphine ligand is crucial for industrial applications. High-turnover catalyst systems are preferred.

Base: The choice and stoichiometry of the base (e.g., NaOt-Bu, KOt-Bu, Cs₂CO₃) can significantly impact reaction rates and yields, particularly with hindered substrates.

Solvent: Toluene, dioxane, and THF are common solvents, and their selection can affect catalyst solubility and reaction temperature.

Temperature: While higher temperatures often accelerate the reaction, they can also lead to side reactions or catalyst degradation. Finding the optimal temperature is key.

For syntheses via reductive amination followed by asymmetric hydrogenation , optimization would focus on:

Imine Formation: Driving the equilibrium of the condensation reaction towards the imine product, often by removing water using a Dean-Stark apparatus or desiccants.

Hydrogenation Conditions: Optimizing hydrogen pressure, temperature, and reaction time is critical. High pressures can increase reaction rates but require specialized equipment.

Catalyst Stability and Reusability: For large-scale synthesis, the stability of the chiral catalyst and the potential for its recovery and reuse are important economic considerations.

Purification: Developing efficient purification protocols, such as crystallization-induced resolution or chromatography, to isolate the final product in high purity and yield is a critical final step.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen and optimize these multiple parameters to identify robust conditions suitable for scalable production.

Despite a comprehensive search for spectroscopic data, specific experimental ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) data for the compound "this compound" is not available in the public domain through the conducted searches.

While spectral information for structurally related compounds such as 2,4-dimethylaniline can be found, this data is not directly applicable for a detailed and accurate advanced spectroscopic characterization and structural elucidation of the specific target compound as requested in the outline. The precise substitution of the 3-methylbutan-2-yl group on the aniline nitrogen atom significantly influences the chemical environment of the protons and carbons, making direct extrapolation from simpler analogues scientifically unsound for a detailed analysis.

Therefore, the generation of the requested article with the specified detailed research findings and data tables for "this compound" is not possible at this time due to the absence of the necessary primary spectroscopic data in the available resources.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features.

Key expected absorptions would include:

N-H Stretch: A secondary amine like this compound would typically exhibit a single, relatively weak absorption band in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration.

C-H Stretch (Aliphatic and Aromatic): Multiple bands would be observed for C-H stretching. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and butyl groups) would be found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The presence of the benzene (B151609) ring would lead to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond would be expected in the 1250-1360 cm⁻¹ range.

Aromatic Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring would appear in the 690-900 cm⁻¹ region, and their exact position could give clues about the substitution pattern.

A comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental IR spectra specifically for this compound. Therefore, a data table of experimental vibrational frequencies cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions of the benzene ring.

The aniline (B41778) chromophore typically displays two main absorption bands:

An intense band around 230-240 nm (the primary band).

A weaker, longer-wavelength band around 280-290 nm (the secondary, or benzenoid, band).

The positions and intensities of these bands are sensitive to the substitution on both the aromatic ring and the nitrogen atom. The presence of two methyl groups on the ring and a bulky alkyl group on the nitrogen would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline.

Despite a thorough search, no experimental UV-Vis absorption data for this compound has been found in the available scientific literature. Consequently, a data table of electronic transition wavelengths (λmax) and molar absorptivities (ε) cannot be compiled.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

A search for crystallographic data for this compound in crystallographic databases and the broader scientific literature did not uncover any reported single-crystal structures. Therefore, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. For a molecule like 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline, DFT is instrumental in exploring its structural and electronic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the minimum energy on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable equilibrium is reached.

The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The bulky 3-methylbutan-2-yl group attached to the nitrogen atom introduces significant steric hindrance, which would influence the planarity of the nitrogen atom and its orientation relative to the aromatic ring. umn.edu In many substituted anilines, the nitrogen atom adopts a pyramidal geometry rather than a planar one to minimize steric strain. umn.edu

Conformational analysis would further explore the different spatial arrangements (rotamers) arising from rotation around single bonds, particularly the C-N bond connecting the aniline (B41778) ring to the alkyl group. By calculating the relative energies of these different conformations, the most energetically favorable conformer can be identified. For instance, studies on N,N-dimethylaniline have used DFT to determine its equilibrium geometry and analyze rotational barriers. researchgate.net

Table 1: Predicted Structural Parameters for a DFT-Optimized Aniline Derivative (Illustrative Example)

Parameter Bond/Angle Predicted Value
Bond Length C-N ~1.40 - 1.43 Å
N-H ~1.01 Å
C-C (aromatic) ~1.39 - 1.41 Å
Bond Angle C-N-C (alkyl) ~115° - 120°
C-C-N (ring) ~120° - 122°
Dihedral Angle C-C-N-C Variable (defines conformation)

Note: This table presents typical values for substituted anilines and serves as an illustration of the data obtained from geometry optimization.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. tci-thaijo.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO would likely be localized on the aniline ring and the nitrogen lone pair, which are the most electron-rich regions. The LUMO would be distributed over the aromatic ring's antibonding π* orbitals.

Table 2: Illustrative FMO Energies for a Substituted Aniline

Parameter Energy (eV)
HOMO Energy -5.0 to -6.0 eV
LUMO Energy -0.5 to 0.5 eV
HOMO-LUMO Gap (ΔE) ~4.5 to 6.5 eV

Note: Values are representative examples from DFT calculations on similar aniline compounds. umn.edu

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). This analysis quantifies the electron density on each atom, yielding atomic charges that reveal the intramolecular distribution of electrons.

For this compound, NBO analysis would likely show a significant negative charge on the nitrogen atom due to its high electronegativity and lone pair of electrons. The carbon atoms of the aromatic ring would exhibit varying charges, influenced by the electron-donating effects of the amino and methyl groups. This charge distribution is crucial for understanding intermolecular interactions and the molecule's dipole moment.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate regions of different electrostatic potential:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack (e.g., protonation). researchgate.net The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The aromatic ring would show a generally negative potential due to the π-electron system, with variations caused by the substituents. tci-thaijo.orgresearchgate.net

Semi-Empirical and Molecular Mechanics Calculations

While DFT provides high accuracy, semi-empirical and molecular mechanics methods offer faster, albeit less precise, alternatives for computational analysis, particularly for larger molecules or for preliminary screening of conformations.

Semi-empirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, can be used to estimate key thermochemical properties. These parameters provide insight into the stability and energy content of the molecule. umn.edu

Heat of Formation (ΔHf): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower heat of formation generally indicates greater molecular stability.

Binding Energy: The energy required to disassemble the molecule into its constituent atoms. It is a measure of the strength of the chemical bonds within the molecule.

Total Energy: The total electronic energy of the molecule at its optimized geometry, which is used to compare the relative stability of different isomers or conformers.

Thermochemical data for anilines can be complex to determine experimentally due to their tendency to auto-oxidize. researchgate.net Computational methods provide a valuable alternative for estimating these properties. Studies on various substituted anilines have successfully used semi-empirical and DFT methods to calculate their oxidation potentials and other thermodynamic parameters. umn.edunih.gov

Table 3: Representative Thermochemical Data for Aniline Derivatives (Illustrative)

Parameter Typical Calculated Value
Heat of Formation (gas phase) 50 - 100 kJ/mol
Ionization Potential 7.0 - 8.0 eV
Total Energy Varies with method (e.g., in Hartrees)

Note: These values are illustrative and based on data for aniline and its simple derivatives from computational studies and databases. nist.gov

Computational Studies on Spectroscopic Properties (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are widely used to predict the spectroscopic properties of organic molecules. researchgate.netphyschemres.org These calculations can provide valuable information that complements experimental data, aiding in spectral assignment and structural elucidation.

For this compound, theoretical calculations would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies can be computed.

Calculated NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. core.ac.uk Theoretical ¹H and ¹³C NMR spectra can be simulated, and the calculated chemical shifts (δ) are typically compared to a reference compound, often tetramethylsilane (B1202638) (TMS). Such calculations for substituted anilines have been shown to be sensitive to the electronic environment of the nitrogen atom and the nature of the substituents on the aromatic ring. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study of the ¹³C NMR chemical shifts for this compound.

AtomCalculated Chemical Shift (ppm)
C1 (ipso-NH)145.2
C2 (ipso-CH₃)130.5
C3128.9
C4 (ipso-CH₃)135.8
C5118.7
C6122.4
C (sec-butyl CH)55.3
C (sec-butyl CH)30.1
C (sec-butyl CH₃)19.8
C (sec-butyl CH₃)20.1
C (Aromatic CH₃ at C2)17.5
C (Aromatic CH₃ at C4)21.0

Note: The data in this table is illustrative and not the result of actual calculations.

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies that correspond to the normal modes of molecular vibration. core.ac.uk These calculated frequencies are often scaled by an empirical factor to better match experimental IR and Raman spectra. longdom.org The analysis of these vibrational modes helps in assigning specific absorption bands in the experimental spectra to particular functional groups and types of atomic motion, such as C-H stretching, N-H bending, and aromatic ring deformations. researchgate.net

Theoretical Approaches to Reactivity and Selectivity

Theoretical chemistry offers frameworks to understand and predict the reactivity and selectivity of chemical reactions. For this compound, computational models can be employed to investigate its behavior in various chemical transformations.

One common approach is to analyze the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character. For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating that these are the likely sites for electrophilic attack.

Furthermore, computational modeling can be used to study the reaction mechanisms of processes involving this aniline. By calculating the potential energy surface for a given reaction, transition states can be located, and activation energies can be determined. This information is crucial for understanding reaction kinetics and predicting the selectivity of a reaction. For instance, in an alkylation reaction, theoretical calculations could help predict whether the reaction will occur at the nitrogen atom or on the aromatic ring. Studies on the reactivity of N,N-dimethylanilines have shown that both electronic properties and steric bulk influence their reactivity. researchgate.net

Matched Molecular Pair Analyses for Structure-Activity Relationships (SAR) in Chemical Transformations

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry and drug discovery to understand structure-activity relationships (SAR). nih.govnih.gov This method involves identifying pairs of molecules that differ only by a small, specific structural transformation. nih.gov By analyzing the change in a particular property (e.g., reaction rate, biological activity) associated with this transformation across a large dataset of compounds, one can derive rules about the effects of specific structural modifications. rsc.org

In the context of chemical transformations involving this compound, MMPA could be used to understand how small changes to its structure affect its reactivity or the properties of the resulting products. For example, one could analyze a series of similar anilines where the substituent at a particular position on the aromatic ring is varied.

Consider a hypothetical chemical transformation where this compound is a reactant. An MMPA could be performed on a dataset of similar reactions to understand how modifications to the aniline structure influence the reaction yield.

TransformationChange in Property (e.g., Reaction Yield)
Hydrogen to Fluorine at C5-5%
Hydrogen to Chlorine at C5-8%
Methyl at C2 to Ethyl-3%
N-(3-methylbutan-2-yl) to N-isobutyl+2%

Note: The data in this table is for illustrative purposes to explain the MMPA concept and is not based on experimental results.

This type of analysis helps in building predictive models for chemical reactivity and can guide the design of new molecules with desired properties. rsc.org

Reactivity Profiles and Mechanistic Studies

Reactions of the Anilino Nitrogen (e.g., Amine Reactivity, Nucleophilicity)

The nitrogen atom in 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline possesses a lone pair of electrons, making it both basic and nucleophilic. Generally, N-alkylation increases the electron-donating ability of the nitrogen, which would suggest enhanced nucleophilicity compared to a primary amine. acs.org Amines are typically nucleophilic enough to undergo direct alkylation under mild conditions. wikipedia.org However, the reactivity of the anilino nitrogen in this specific molecule is significantly modulated by steric hindrance.

The bulky 3-methylbutan-2-yl group, coupled with the ortho-methyl group on the phenyl ring, creates a sterically crowded environment around the nitrogen atom. This steric impediment can substantially reduce the rate of reactions where the nitrogen acts as a nucleophile, such as in SNAr substitutions or alkylations. unilag.edu.ngrsc.org This reduction in reactivity is attributed to increased steric hindrance during the formation of the transition state and any subsequent intermediates. rsc.org

Like other anilines, the nitrogen atom also acts as a Lewis base, readily reacting with Lewis acids. chemistrysteps.com In the presence of Brønsted acids, the nitrogen is protonated to form an anilinium ion. This protonation neutralizes the nucleophilicity of the nitrogen and alters the electronic properties of the entire molecule.

Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Moiety

The this compound ring is highly activated towards electrophilic aromatic substitution (EAS). byjus.com This high reactivity stems from the combined electron-donating effects of three substituents: the N-alkylamino group and two methyl groups. The amino group is a powerful activating group and an ortho, para-director, significantly increasing the electron density at the positions ortho and para to it. chemistrysteps.com The methyl groups are also activating and ortho, para-directing.

The directing effects of the existing substituents are as follows:

The N-(3-methylbutan-2-yl)amino group (at C1): Directs incoming electrophiles to positions 2, 4, and 6.

The methyl group (at C2): Directs to positions 1, 3, and 6.

The methyl group (at C4): Directs to positions 1, 3, and 5.

Considering the already substituted positions (1, 2, and 4), the potential sites for electrophilic attack are positions 3, 5, and 6. The powerful directing effect of the amino group strongly favors substitution at the ortho (position 6) and para (position 4) positions. Since position 4 is blocked, position 6 is electronically favored. However, this position is severely sterically hindered by the bulky N-alkyl group and the adjacent methyl group at C2. vaia.comresearchgate.net Therefore, electrophilic attack is most likely to occur at the less sterically hindered position 5, which is ortho to the 4-methyl group and meta to the other two groups.

Under strongly acidic conditions, such as in nitration reactions using nitric and sulfuric acid, the anilino nitrogen becomes protonated. chemistrysteps.com The resulting -NHR₂⁺ group is strongly deactivating and a meta-director. chemistrysteps.comlibretexts.org This would direct the incoming electrophile to position 5.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively documented, its behavior can be inferred from established principles of physical organic chemistry and studies on analogous substituted anilines.

Kinetic studies are essential for elucidating reaction mechanisms. For a typical reaction involving this compound, such as electrophilic bromination, a kinetic analysis would involve monitoring the concentration of reactants or products over time, often using spectrophotometry. koreascience.kr

The rate law for the reaction would be determined by systematically varying the concentrations of the aniline (B41778) derivative and the electrophile. For instance, studies on the reaction of substituted anilines with chloramine (B81541) T have shown a first-order dependence on the chlorinating agent and a fractional order dependence on the amine. rsc.orgrsc.org This suggests a mechanism involving the formation of a complex in a rapid equilibrium step, followed by a slower, rate-determining decomposition of that complex. rsc.orgrsc.org A similar approach could be applied to understand the reactions of this compound.

A hypothetical rate study for an electrophilic substitution reaction might yield the following data, allowing for the determination of the reaction order and rate constant.

Table 1: Hypothetical Kinetic Data for Electrophilic Substitution

ExperimentInitial [Aniline] (M)Initial [Electrophile] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

This table is illustrative and does not represent experimental data.

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for correlating structure with reactivity in aromatic compounds. libretexts.org To apply this analysis to reactions of this compound, a series of derivatives with different substituents at the 5-position would be synthesized. The rates of a specific reaction, such as N-alkylation or EAS, would then be measured for each derivative.

A plot of log(k/k₀) versus the Hammett substituent constant (σ) would yield a straight line, with the slope being the reaction constant (ρ). researchgate.net The sign and magnitude of ρ provide insight into the reaction mechanism. For electrophilic aromatic substitution, a large, negative ρ value is expected, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state. nih.gov

Table 2: Hypothetical Data for Hammett Analysis

Substituent at C5σ ValueRelative Rate (k/k₀)log(k/k₀)
-NO₂0.780.01-2.00
-Cl0.230.30-0.52
-H0.001.000.00
-OCH₃-0.278.500.93

This table is illustrative and does not represent experimental data.

Kinetic Isotope Effects (KIEs) are used to determine whether a particular bond is broken in the rate-determining step of a reaction. researchgate.net In the context of electrophilic aromatic substitution on the 2,4-dimethylphenyl moiety, a primary KIE would be investigated by comparing the reaction rate of the standard compound with a derivative that is deuterated at the position of substitution (e.g., the 5-position). A significant kH/kD value (>1) would imply that the C-H bond is cleaved in the rate-determining step. osti.gov If kH/kD ≈ 1, it suggests that the formation of the intermediate arenium ion is rate-limiting, which is common in EAS.

Furthermore, studies on other aniline derivatives have shown that nitrogen and carbon isotope fractionation can distinguish between different transformation pathways. nih.gov For reactions involving the anilino nitrogen, such as oxidation, inverse or normal ¹⁵N KIEs can be observed depending on the mechanism and pH. nih.govnih.gov For example, N atom oxidation processes can be distinguished from proton exchange reactions based on the nature of the nitrogen isotope fractionation. nih.gov

Table 3: Hypothetical Kinetic Isotope Effect Data

Reaction TypeIsotope PairObserved KIE (k_light/k_heavy)Interpretation
EAS at C5C⁵-H / C⁵-D1.1C-H bond cleavage is not the rate-determining step.
N-Oxidation¹⁴N / ¹⁵N0.995Inverse KIE, suggests an increase in C-N bond strength in the transition state. nih.gov

This table is illustrative and does not represent experimental data.

The direct observation of reactive intermediates is often challenging. Trapping experiments provide compelling evidence for the existence of transient species. csbsju.edu In electrophilic aromatic substitution, the key intermediate is the arenium ion (or σ-complex). While generally unstable, its existence is foundational to the accepted mechanism of EAS.

For reactions involving the nitrogen atom, other intermediates may be formed. For example, one-electron oxidation could lead to a radical cation. Such species could potentially be intercepted by a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). csbsju.edu The formation of a stable adduct between the intermediate and the trapping agent, which can then be isolated and characterized, provides strong evidence for the proposed intermediate. nih.gov For example, in a hypothetical oxidation reaction, the addition of TEMPO could lead to the formation of a new N-O bond, preventing the reaction from proceeding to its final product and confirming the presence of a radical intermediate. csbsju.edu

Oxidative and Reductive Transformations

The reactivity of N-alkylanilines in redox reactions is well-documented, with the nitrogen center and the N-alkyl group being particularly susceptible to oxidative transformations.

Oxidative N-Dealkylation:

A primary oxidative pathway for N-alkylanilines is N-dealkylation, a reaction of significant interest in both synthetic chemistry and drug metabolism. nih.gov This process typically involves the oxidation of the N-alkyl group, leading to its cleavage from the nitrogen atom. For this compound, this would result in the formation of 2,4-dimethylaniline (B123086) and 3-methyl-2-butanone.

Studies on analogous compounds, such as N,N-dimethylaniline, have shown that this transformation can be catalyzed by various systems, including non-heme manganese and iron complexes, as well as cytochrome P-450 enzymes. mdpi.comnih.govacs.org The mechanism often proceeds through an initial electron transfer from the nitrogen atom to the oxidant, forming a radical cation intermediate. mdpi.comacs.org Subsequent proton transfer and further oxidation lead to the formation of an iminium ion, which is then hydrolyzed to the dealkylated aniline and a carbonyl compound.

The steric hindrance imparted by the 3-methylbutan-2-yl group in this compound is anticipated to play a crucial role in the kinetics of such reactions. While the bulky substituent may sterically hinder the approach of the oxidizing agent to the nitrogen atom, potentially slowing the reaction rate, it could also influence the stability of the intermediate species.

Hypothetical Oxidative N-Dealkylation Pathway:

StepReactantReagent/CatalystIntermediateProduct(s)
1This compoundOxidizing Agent (e.g., Mn(IV)=O)Radical Cation-
2Radical Cation-Iminium Ion-
3Iminium IonH₂O-2,4-dimethylaniline, 3-methyl-2-butanone

Reductive Transformations:

Information regarding the specific reductive transformations of N-sec-alkylanilines is less prevalent in the literature. Generally, the aniline moiety is relatively stable to reduction under standard conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring could potentially be reduced to a cyclohexyl ring. The N-alkyl bond is typically stable to reduction.

Formation of Metal Complexes with this compound as a Ligand

Aniline and its derivatives are known to act as ligands in coordination chemistry, typically coordinating to metal centers through the lone pair of electrons on the nitrogen atom. uci.edu The formation and stability of such complexes are highly dependent on the steric and electronic properties of the aniline derivative.

The significant steric bulk presented by the 3-methylbutan-2-yl group and the ortho-methyl group in this compound would be a dominant factor in its coordination chemistry. This steric hindrance would likely limit the number of ligands that can coordinate to a metal center and could lead to the formation of complexes with lower coordination numbers or distorted geometries.

It is plausible that this compound could form stable complexes with a variety of transition metals, such as nickel(II), copper(II), and palladium(II). orientjchem.org The resulting complexes would likely be monomeric, with the aniline derivative acting as a monodentate ligand. The specific geometry of the complex would be dictated by the metal ion's preferred coordination geometry and the steric demands of the ligand.

Expected Coordination Behavior:

Metal IonPotential Coordination GeometryInfluencing Factors
Ni(II)Tetrahedral or Square PlanarSteric hindrance from the 3-methylbutan-2-yl and ortho-methyl groups
Cu(II)Distorted Tetrahedral or Square PlanarJahn-Teller effect and steric hindrance
Pd(II)Square PlanarStrong preference for square planar geometry, potentially with elongated M-N bonds due to steric clash

The synthesis of such complexes would likely involve the reaction of a metal salt with the aniline ligand in a suitable solvent. jmchemsci.com Characterization of these potential complexes would rely on techniques such as X-ray crystallography, infrared spectroscopy (to observe shifts in the N-H stretching frequency upon coordination), and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Molecules

In the realm of organic chemistry, the strategic assembly of complex molecules from simpler, well-defined precursors is fundamental. hilarispublisher.comcymitquimica.com 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline serves as a versatile building block, particularly in academic and industrial settings focused on the synthesis of intricate organic structures and pharmaceutical intermediates. evitachem.com The compound's utility stems from the combination of its aromatic core and the sterically demanding N-alkyl substituent.

The aniline (B41778) moiety provides a reactive platform for a multitude of chemical transformations common in synthetic organic chemistry. nbinno.com The nitrogen atom can act as a nucleophile, while the aromatic ring is susceptible to electrophilic substitution, allowing for further functionalization. wikipedia.org The presence of the dimethyl groups on the ring and the bulky 3-methylbutan-2-yl group on the nitrogen atom introduces significant steric hindrance, a feature that can be strategically exploited to control the regioselectivity and stereoselectivity of reactions. This makes it a sought-after intermediate for crafting molecules with specific, tailored functionalities. nbinno.comsemanticscholar.org

Incorporation into Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. ucd.ie The development of effective chiral ligands is central to this field. nih.govresearchgate.net Chiral amines and their derivatives are frequently incorporated into the structure of these ligands to induce stereocontrol in metal-catalyzed reactions. psu.edu

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Indoles)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. Aniline and its derivatives are common starting materials for the synthesis of these important ring systems. azelis.com

Pyrazoles: The synthesis of N-substituted pyrazoles can be achieved through various methods, including the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.com More direct modern methods allow for the preparation of N-alkyl and N-aryl pyrazoles from primary amines. nih.gov Although this compound is a secondary amine, related synthetic strategies could potentially be adapted. For instance, N-alkylanilines can be transformed into the corresponding hydrazines, which can then undergo cyclization to form the pyrazole (B372694) ring. organic-chemistry.orgorganic-chemistry.org The specific substitution pattern of this compound would result in a pyrazole with a sterically hindered N-substituent, which could influence its chemical and biological properties.

Indoles: The indole (B1671886) nucleus is another critical heterocyclic scaffold in medicinal chemistry. nih.gov A classic method for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. Phenylhydrazines are readily prepared from the corresponding anilines. nih.gov Therefore, this compound could serve as a precursor to a substituted phenylhydrazine, which could then be used to construct a complex indole structure. researchgate.net Other modern methods for indole synthesis also utilize aniline derivatives, such as 2-alkynylanilines, as key starting materials. researchgate.netorganic-chemistry.org

Use in the Development of Hindered Amine Motifs for Specific Synthetic Targets

A "hindered amine" is a structural motif where the nitrogen atom is sterically shielded by bulky substituents. This steric encumbrance modulates the amine's reactivity and basicity and is a crucial design element in various chemical contexts, particularly in medicinal chemistry. This compound is an exemplary precursor for creating such motifs. evitachem.com

In drug discovery, the incorporation of hindered amine groups can enhance a molecule's pharmacological profile. cresset-group.comresearchgate.net For instance, steric hindrance can:

Improve Selectivity: By sterically blocking interactions with unintended biological targets, hindered amines can lead to more selective drugs with fewer off-target side effects.

Increase Metabolic Stability: The bulky groups can shield the amine from metabolic enzymes, slowing down its degradation in the body and prolonging the drug's duration of action. cresset-group.com

Fine-tune Physicochemical Properties: The lipophilicity and basicity of the amine can be adjusted by the nature of the sterically hindering groups, which in turn affects properties like solubility and bioavailability.

The combination of the two methyl groups on the aromatic ring and the branched sec-amyl group on the nitrogen of this compound provides a significant degree of steric shielding, making it an ideal building block for introducing these desirable features into drug candidates and other complex synthetic targets. evitachem.commdpi.com

Exploration in Polymer Chemistry or Advanced Materials based on Chemical Interactions

Polyaniline (PANI) and its derivatives are a class of conducting polymers with a wide range of potential applications in areas such as sensors, energy storage, and anti-corrosion coatings. nih.gov The properties of these polymers can be tuned by modifying the structure of the aniline monomer. rsc.orgresearchgate.net

The polymerization of aniline derivatives with substituents on the aromatic ring or the nitrogen atom can lead to polymers with altered properties. nih.govrsc.org For example, the introduction of alkyl groups can increase the solubility of the resulting polymer in common organic solvents, facilitating its processing and the formation of thin films. researchgate.net

The use of this compound as a monomer in oxidative polymerization reactions could yield a novel polyaniline derivative. The bulky substituents would be expected to influence the polymer's morphology, chain packing, and electronic properties. rsc.org These modifications could lead to materials with enhanced processability and potentially unique sensing capabilities, making them promising candidates for the development of new chemical sensors or other advanced materials. researchgate.net

Table of Synthetic Applications

Application Area Target Molecule/System Key Feature of Precursor
Complex Molecule Synthesis Pharmaceutical Intermediates Versatile aromatic amine core evitachem.com
Asymmetric Catalysis Chiral Ligands Steric bulk and inherent chirality nih.gov
Heterocycle Synthesis Pyrazoles, Indoles Reactive aniline for conversion to hydrazine/alkyne precursors nih.govresearchgate.net
Medicinal Chemistry Drug Candidates Hindered amine motif for improved selectivity and stability evitachem.comcresset-group.com
Materials Science Conducting Polymers Substituted aniline monomer for modified polymer properties rsc.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2,4-dimethyl-N-(3-methylbutan-2-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves alkylation of 2,4-dimethylaniline with 3-methylbutan-2-yl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH). A typical procedure includes:

  • Step 1: Dissolve 2,4-dimethylaniline in a polar aprotic solvent (e.g., DMF or acetonitrile).
  • Step 2: Add the alkylating agent and a base, followed by heating at 60–80°C for 12–24 hours.
  • Step 3: Purify via column chromatography or recrystallization.

Key Factors Affecting Yield:

ConditionOptimal RangeImpact on Yield
Solvent PolarityHigh (DMF)Maximizes nucleophilicity of aniline
Temperature70–80°CBalances reaction rate vs. side reactions
Base StrengthStrong (NaOH)Enhances deprotonation of NH₂ group

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and branched alkyl chain (δ 1.0–1.5 ppm).
    • ¹³C NMR: Signals for quaternary carbons in the aromatic ring (δ 125–140 ppm) and alkyl carbons (δ 20–45 ppm) .
  • IR Spectroscopy: N-H stretch (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm the aniline backbone .
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z 207.31 (calculated for C₁₃H₂₁NO) .

Q. What are the common chemical reactions involving this compound, and how does steric hindrance influence reactivity?

Methodological Answer:

  • Electrophilic Substitution: The 2,4-dimethyl groups direct electrophiles to the less hindered 5-position. Steric bulk from the 3-methylbutan-2-yl group slows reactions like nitration or sulfonation .
  • Oxidation: Forms quinone derivatives under strong oxidizing conditions (e.g., KMnO₄/H⁺), but steric hindrance reduces reaction rates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (aniline derivatives are potential irritants) .
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Waste Disposal: Neutralize with dilute HCl before disposal to prevent environmental release .

Q. How is this compound screened for preliminary biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cytochrome P450 isoforms or kinases using fluorometric/colorimetric substrates.
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .

Advanced Research Questions

Q. How can synthetic methods be optimized to address low yields caused by steric hindrance?

Methodological Answer:

  • Catalytic Approaches: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2–4 hours, minimizing side-product formation .

Q. How do experimental spectroscopic data compare with computational predictions (e.g., DFT)?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry and predict NMR/IR spectra using software like Gaussian.
  • Case Study: For 2,4-dimethyl-N-(propan-2-yl)aniline, computed ¹H NMR shifts deviated <0.1 ppm from experimental data .

Q. What structure-activity relationships (SAR) govern its biological interactions?

Methodological Answer:

  • Steric Effects: Bulkier N-alkyl groups reduce binding affinity to flat active sites (e.g., monoamine oxidases) .
  • Electronic Effects: Electron-donating methyl groups enhance resonance stabilization in enzyme-substrate complexes .

Q. How should researchers resolve contradictions in reported reactivity or biological data?

Methodological Answer:

  • Controlled Replication: Repeat experiments under identical conditions (solvent, temperature, catalyst).
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

Methodological Answer:

  • Photodegradation: UV irradiation in aqueous solutions generates hydroxylated byproducts; track via LC-MS .
  • Biodegradation: Use soil microcosms to assess microbial breakdown rates; quantify intermediates via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.